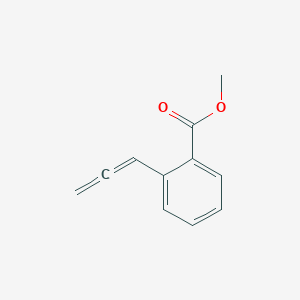

Methyl 2-(propa-1,2-dien-1-yl)benzoate

Description

Structural Classification and Nomenclature of Allenyl Aromatic Esters

From a structural standpoint, Methyl 2-(propa-1,2-dien-1-yl)benzoate belongs to several chemical classes. It is an aromatic ester , specifically a derivative of benzoic acid. beilstein-journals.org It is also classified as an allene (B1206475) , an organic compound in which one carbon atom forms double bonds with two adjacent carbon atoms (a cumulated diene). nih.gov The combination of these features makes it an allenyl aromatic ester .

The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for esters is analogous to that for salts: the name of the alkyl group from the alcohol component comes first, followed by the name of the carboxylate portion. researchgate.netresearchgate.net

Methyl : This part of the name indicates the ester is formed from methanol (B129727).

Benzoate (B1203000) : This is the base name for an ester of benzoic acid. researchgate.net

2-(propa-1,2-dien-1-yl) : This prefix specifies the identity and location of the substituent on the benzoate ring. "Propa-1,2-dien-1-yl" describes the three-carbon allene group, and the "2-" indicates its attachment to the ortho-carbon of the benzene (B151609) ring.

The table below breaks down the nomenclature for this and a related isomer.

| Compound Name | Alkyl Group | Parent Carboxylate | Substituent | Position |

| This compound | Methyl | Benzoate | propa-1,2-dien-1-yl | 2- (ortho) |

| Methyl 4-(propa-1,2-dien-1-yl)benzoate | Methyl | Benzoate | propa-1,2-dien-1-yl | 4- (para) |

Significance of Allenic and Benzoate Moieties in Chemical Synthesis

Both the allene and the benzoate moieties are valuable functional groups in synthetic organic chemistry, each contributing unique reactivity and utility.

The allenic moiety is a versatile building block known for its unique geometry and high reactivity. beilstein-journals.orgnih.gov Allenes possess two perpendicular π-systems, and the central sp-hybridized carbon atom imparts distinct chemical properties. rsc.org They are more reactive than simple alkenes due to higher ring strain and readily participate in a variety of transformations, including cycloadditions, transition metal-catalyzed reactions, and intramolecular cyclizations. rsc.orgnih.gov Furthermore, appropriately substituted allenes can exhibit axial chirality, making them important in asymmetric synthesis. rsc.org

The benzoate moiety , and esters in general, serve multiple roles in synthesis. researchgate.net The ester group is relatively stable but can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides. It can act as a directing group in certain aromatic substitution reactions. For instance, the carboxylate group is known to direct ortho-C-H activation in reactions catalyzed by metals like ruthenium. Methyl benzoate itself is a common intermediate and is used as a precursor in the synthesis of more complex molecules.

Overview of Synthetic Challenges and Opportunities for Ortho-Substituted Arylallenes

The synthesis and application of ortho-substituted arylallenes like this compound are marked by a distinct set of challenges and opportunities, largely stemming from steric effects and the proximity of the two functional groups.

Synthetic Challenges: The primary challenge in synthesizing ortho-substituted biaryls and related structures is steric hindrance. nih.gov The presence of a bulky group adjacent to the reaction site can significantly impede the approach of reagents, slowing down reaction rates and often leading to lower yields compared to meta- or para-substituted analogues. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, which are common methods for forming carbon-carbon bonds to an aromatic ring, are particularly sensitive to these steric effects. beilstein-journals.org Developing catalyst systems that can efficiently couple substrates despite this steric clash is an ongoing area of research. nih.gov

Synthetic Opportunities: Despite the challenges, the ortho-positioning of the allenyl and ester groups unlocks unique synthetic opportunities, particularly in intramolecular reactions. The proximity of the two groups allows for cyclization reactions that are not possible with meta or para isomers. Transition metals, especially gold(I) complexes, are known to catalyze the intramolecular cyclization of allenyl arenes. beilstein-journals.orgrsc.org In the case of an ortho-allenyl ester, the ester's carbonyl oxygen can act as an internal nucleophile, attacking the activated allene to form new heterocyclic structures, such as isocoumarins or other oxygen-containing rings. This provides a powerful and atom-economical route to complex molecular scaffolds from a relatively simple precursor.

The table below summarizes typical conditions for such a transformation, illustrating the synthetic potential.

| Reaction Type | Substrate Type | Catalyst | Conditions | Product Type |

| Intramolecular Cyclization | ortho-Allenylaryl Ester | Au(I) complex (e.g., AuCl) | Organic Solvent, Room Temp. | Oxygen-containing heterocycle |

| Cross-Coupling | Aryl Halide + Allenyl precursor | Pd(0) complex (e.g., Pd(OAc)₂) | Ligand, Base, High Temp. | Arylallene |

This potential for subsequent, value-adding transformations makes this compound and related compounds highly attractive targets in synthetic methodology and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

InChI |

InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h4-8H,1H2,2H3 |

InChI Key |

QYIHOXUUFJCJJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C=C |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections

Carbon-Carbon and Carbon-Oxygen Bond Disconnections for the Benzoate (B1203000) Scaffold

Disconnection at the Ester Linkage

The most straightforward initial disconnection in methyl 2-(propa-1,2-dien-1-yl)benzoate is at the ester functional group. slideshare.net This C-O bond cleavage simplifies the molecule into two precursor synthons: a carboxylic acid and a methyl group.

Disconnection: C(acyl)-O(methyl) bond.

Synthons: 2-(propa-1,2-dien-1-yl)benzoyl cation and a methoxide (B1231860) anion.

Synthetic Equivalents: The practical starting materials corresponding to these synthons are 2-(propa-1,2-dien-1-yl)benzoic acid and methanol (B129727).

The forward reaction for this disconnection is a classic esterification, such as the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst. youtube.comyoutube.com

Disconnection of the Aryl-Allene Bond

A more advanced disconnection involves cleaving the carbon-carbon bond between the aromatic ring and the allenic moiety. This strategy aims to construct the aryl-allene bond in the forward synthesis, often through metal-catalyzed cross-coupling reactions. nih.gov

Disconnection: C(aryl)-C(allene) bond.

Synthons: A 2-(methoxycarbonyl)phenyl synthon (either anionic or cationic) and a propadienyl synthon of opposite charge.

Synthetic Equivalents:

Route A: Methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate) as the aryl electrophile and an allenyl organometallic reagent (e.g., allenylboronic acid or allenylstannane) as the nucleophile. The forward synthesis would typically involve a palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling. organic-chemistry.org

Route B: An organometallic derivative of methyl benzoate (e.g., a boronic ester) and a suitable allenyl halide.

This approach offers flexibility as it allows for the separate synthesis and late-stage combination of the aromatic and allenic components.

Disconnection Within the Propadienyl Chain

Disconnecting the propadienyl chain itself is a less common but viable strategy. Allenes are often viewed as isomers of alkynes, and retrosynthetic strategies may proceed through a propargylic intermediate. A conceptual disconnection of the allene (B1206475) can lead back to a terminal alkyne and a one-carbon electrophile.

Disconnection: C1=C2 bond of the allene.

Synthetic Equivalents: This disconnection often translates to a forward synthesis starting from a 2-substituted methyl benzoate derivative containing a terminal alkyne (e.g., methyl 2-ethynylbenzoate). The terminal carbon of the allene can be introduced via reactions with reagents like paraformaldehyde in the presence of a secondary amine, which proceeds through a propargylamine (B41283) intermediate that subsequently rearranges to the allene.

Functional Group Interconversions (FGI) for Precursor Derivatization

Functional Group Interconversion (FGI) is a key aspect of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or synthesis step. lkouniv.ac.inslideshare.net

Ester Group Manipulations (e.g., from acids, acyl chlorides, nitriles)

The synthesis of the methyl ester group in the target molecule can be achieved from various precursors through well-established methods. mit.eduub.eduvanderbilt.edufiveable.me

| Precursor | Reagents and Conditions | Forward Reaction Type |

| 2-(propa-1,2-dien-1-yl)benzoic acid | Methanol (CH₃OH), catalytic acid (e.g., H₂SO₄), heat | Fischer Esterification researchgate.net |

| 2-(propa-1,2-dien-1-yl)benzoyl chloride | Methanol (CH₃OH), base (e.g., pyridine) | Acylation |

| 2-(propa-1,2-dien-1-yl)benzonitrile | 1. H₃O⁺/heat (hydrolysis to carboxylic acid) 2. CH₃OH/H⁺ (esterification) | Hydrolysis followed by Esterification |

| 2-(propa-1,2-dien-1-yl)benzoic acid | Diazomethane (CH₂N₂) in ether | Methylation |

Fischer Esterification: This is a direct and common method, though it is an equilibrium process that may require forcing conditions, such as the removal of water, to achieve high yields. youtube.com

From Acyl Chlorides: A highly efficient, non-equilibrium method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol.

From Nitriles: While a longer route, the synthesis can start from a benzonitrile (B105546) precursor. The nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified.

Allene Formation from Propargylic or Vinylic Precursors

From Propargylic Precursors: This is the most prevalent approach for allene synthesis due to the ready availability of propargylic compounds. nih.govorganic-chemistry.org

| Precursor Type | Method | Description |

| Propargyl Vinyl Ethers | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | The Propargyl Claisen rearrangement involves the thermal or metal-catalyzed rearrangement of a propargyl vinyl ether to form an α-allenic carbonyl compound. organic-chemistry.orgrsc.orgacs.orgrsc.orgscispace.com |

| Propargylic Halides/Esters | SN2' Substitution | Reaction with organocuprates or other soft nucleophiles attacks the γ-carbon of the propargylic system, leading to an allene via displacement of the leaving group. |

| Propargylic Carbonates | Palladium-Catalyzed Coupling | Reaction with organoboronic acids in the presence of a palladium catalyst can form aryl-substituted allenes. |

| Propargylic Alcohols | Rearrangement/Reduction | Acid-catalyzed Meyer-Schuster rearrangement or reduction using specific reagents can yield allenes. |

From Vinylic Precursors: Allenes can also be synthesized from vinylic compounds, although these methods are sometimes less common.

| Precursor Type | Method | Description |

| 1,1-Dihaloalkenes | Dehydrohalogenation/Carbenoid Rearrangement | Treatment of a 1,1-dihaloalkene with an organolithium reagent can generate a vinylidene carbenoid, which rearranges to form a substituted allene. |

| Vinyl Bromides | Palladium-Catalyzed Cross-Coupling | A palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds can produce tetrasubstituted allenes through a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate. researchgate.netnih.gov |

The choice of synthetic route depends on the availability of starting materials, desired yield, and stereochemical control if applicable. For this compound, a convergent approach involving the palladium-catalyzed coupling of methyl 2-iodobenzoate (B1229623) with an appropriate allenyl or propargyl precursor represents a powerful and flexible strategy.

Advanced Synthetic Methodologies for Methyl 2 Propa 1,2 Dien 1 Yl Benzoate and Analogs

Construction of the Propadienyl Moiety

The introduction of the propa-1,2-dien-1-yl group onto the benzene (B151609) ring is a key challenge that can be addressed through several advanced synthetic routes. These methods include nucleophilic substitution reactions, rearrangements of propargylic precursors, and direct allenylation of the aromatic system.

Nucleophilic Substitution Reactions with Allenic Precursors

The synthesis of allenes through nucleophilic 1,3-substitution of propargylic derivatives is a well-established method. This approach typically involves the reaction of a propargylic electrophile with a suitable nucleophile, leading to the formation of the allene (B1206475) structure. While direct nucleophilic substitution on an unactivated vinyl carbon was once considered challenging, recent advancements have demonstrated the viability of such transformations, including intramolecular vinylic substitutions to form cyclic structures. nih.gov

In the context of synthesizing 2-allenyl benzoates, a plausible strategy involves the reaction of a suitably activated propargylic precursor, such as a propargyl halide or sulfonate, with an organometallic reagent derived from a 2-halobenzoate. For instance, a copper-catalyzed reaction could facilitate the coupling of these fragments.

| Reaction Type | Propargylic Substrate | Nucleophile | Catalyst/Conditions | Product |

| SN2' | Propargyl Halide/Sulfonate | Organocuprate | Copper(I) salts | Allenyl derivative |

| Palladium-catalyzed | Propargylic Carbonate | Organoboron reagent | Palladium(0) complex | Allenylboronate |

Rearrangement Reactions (e.g., from propargylic alcohols or halides)

Rearrangement reactions of propargylic precursors, particularly propargylic alcohols, are among the most powerful and widely used methods for the synthesis of allenes. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols, is a classic example that yields α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. wikipedia.org Modern variations of this reaction employ transition metal catalysts, such as ruthenium and silver, or Lewis acids to achieve milder reaction conditions and improved selectivity. wikipedia.org

A potential route to Methyl 2-(propa-1,2-dien-1-yl)benzoate could involve the Sonogashira coupling of a 2-halobenzoate with a terminal propargylic alcohol, such as prop-2-yn-1-ol. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov The resulting 2-(1-hydroxyprop-2-yn-1-yl)benzoate could then undergo a Meyer-Schuster-type rearrangement to furnish the desired allene. A copper-catalyzed arylative Meyer-Schuster rearrangement using diaryliodonium salts has also been reported, offering another potential pathway. nih.gov

| Rearrangement Type | Starting Material | Catalyst/Reagent | Key Intermediate |

| Meyer-Schuster | Propargylic Alcohol | Strong Acid (e.g., H2SO4) or Lewis Acid (e.g., InCl3) | Allenol |

| Claisen Rearrangement | Propargyl Vinyl Ether | Heat or Gold(I) catalyst | Keteniminium ion (for amide variants) |

| wikipedia.orgnist.gov-Sigmatropic | Propargylic Sulfenates/Selenoxides | Spontaneous | Allenic sulfoxide/selenoxide |

Direct Allenylation of Aromatic Systems

Directly introducing an allene group onto an aromatic ring represents a highly atom-economical and efficient strategy. While challenging, recent advances in C-H activation and cross-coupling reactions have made this approach feasible. Palladium-catalyzed oxidative allene-allene cross-coupling reactions have been developed, demonstrating the potential for forming complex molecules through the reaction of allenes. nih.gov

Furthermore, palladium(II)-catalyzed oxidative transformations of allenes, involving selective allenic C-H cleavage, have been utilized for carbocyclization and borylation reactions. diva-portal.org These methodologies could potentially be adapted for the direct C-H allenylation of a benzoic acid derivative. For instance, a directed C-H functionalization approach, where the carboxylate group of the benzoate (B1203000) directs a palladium catalyst to the ortho C-H bond, could enable the coupling with an allenylic partner. The ortho arylation of anilides via a twofold C-H functionalization process using a palladium catalyst has been demonstrated, suggesting the feasibility of such a strategy. mit.edu

Formation of the Benzoate Ester Linkage

The synthesis of the methyl benzoate moiety is a fundamental transformation in organic chemistry, with direct esterification and transesterification being the most common and effective methods.

Direct Esterification Protocols

The Fischer-Speier esterification is the most traditional and widely used method for the direct synthesis of esters from carboxylic acids and alcohols. In the context of this compound, this would involve the reaction of 2-(propa-1,2-dien-1-yl)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

| Catalyst | Alcohol | Reaction Conditions | Typical Yield |

| Sulfuric Acid (H2SO4) | Methanol | Reflux | Moderate to High |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Reflux, Dean-Stark trap | High |

| Tin(II) Compounds | Alcohols (C7-C13) | Distillation to remove water | High Purity |

Transesterification Methodologies

Metal-Catalyzed Coupling and Cycloaddition Reactions

The unique reactivity of the allenyl group, particularly when positioned on an aromatic ring, makes this compound and its analogs valuable substrates for a variety of metal-catalyzed transformations. Palladium and gold catalysts, in particular, have proven to be exceptionally versatile in promoting complex bond formations, leading to the construction of diverse and structurally sophisticated molecular architectures.

Palladium-Catalyzed Transformations

Palladium catalysis offers a robust platform for the functionalization of allenic systems. The ability of palladium to cycle through multiple oxidation states (typically Pd(0) and Pd(II)) allows for a wide range of transformations, including cross-coupling, cyclization, hydrofunctionalization, and carbonylation reactions.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. For substrates like this compound, coupling can occur at the sp-hybridized central carbon of the allene or at an sp2 carbon, depending on the reaction type and conditions.

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool in organic synthesis. mdpi.com While the parent allene in this compound does not have a terminal alkyne, related allenic halides or triflates can readily participate in Sonogashira reactions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. mdpi.comdesy.de Highly efficient and air-stable palladium(II) β-oxoiminatophosphane complexes have been developed that catalyze these couplings under mild, copper-free, and even solvent-free conditions. organic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of allenyl systems, an allenylboronate could be coupled with an aryl halide, or conversely, an arylboronic acid could be coupled with an allenyl halide. For a molecule like this compound, if it were functionalized with a halogen on the aromatic ring, it could readily undergo Suzuki-Miyaura coupling with various organoboron reagents. The use of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura coupling, making it a routine method for even challenging substrates. nih.govnih.gov

Palladium can also catalyze the direct coupling of allenes with aryl iodides. For instance, allenyl esters react with aryl iodides in the presence of a palladium catalyst to form substituted 1,3-butadienes. nih.gov Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes has been demonstrated, providing a convergent route to functionalized nih.govdendralenes. nih.gov This latter reaction proceeds via a selective allenic C-H activation to form a vinylpalladium intermediate, which is then trapped by a second allene molecule. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Allenes

| Coupling Type | Allenyl Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Allenylboronate | Aryl Halide | Pd(OAc)₂, SPhos | Aryl-substituted Allene |

| Sonogashira | Allenyl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Enyne-Allene |

| Heck-type | Allenyl Ester | Aryl Iodide | Pd(OAc)₂, PPh₃ | 1,3-Butadiene Derivative |

| Oxidative Coupling | Directed Allene | Unactivated Allene | Pd(OAc)₂ | nih.govDendralene |

The ortho-disposition of the allenyl and benzoate groups in this compound makes it an ideal precursor for intramolecular cyclization reactions. Palladium catalysis is highly effective in promoting such transformations, leading to the formation of various carbo- and heterocyclic scaffolds.

A key mechanistic step in many of these reactions is nucleopalladation , where a palladium(II) species activates one of the double bonds of the allene, rendering it susceptible to attack by a nucleophile. In the case of an ortho-allenylaryl ester, the carbonyl oxygen of the ester can act as an internal nucleophile. This can lead to the formation of isocoumarins or related benzofuran (B130515) structures. For example, the palladium-catalyzed reaction of allenyl esters with 2-iodobenzoic acid directly yields isocoumarins. nih.gov

Alternatively, if the substrate contains another nucleophilic group (e.g., an amine or alcohol) tethered to the aromatic ring or the ester, palladium can catalyze intramolecular hydrofunctionalization. rsc.orgresearchgate.net These reactions often proceed through an aza-Wacker or oxa-Wacker type mechanism, where intramolecular attack of the heteroatom nucleophile onto the palladium-activated allene generates a new C-N or C-O bond and a σ-alkylpalladium(II) intermediate. This intermediate can then undergo β-hydride elimination to release the cyclized product and regenerate the active catalyst. nih.govsemanticscholar.org The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the choice of ligands and reaction conditions. rsc.orgresearchgate.net

Palladium-catalyzed cyclizations of allenyl malonates with aryl halides have also been extensively studied, providing access to highly substituted cyclopentenes through a tandem cross-coupling/cyclization sequence. nih.gov These studies highlight the formation of π-allylpalladium intermediates, which are key to understanding the reactivity of such systems.

Table 2: Examples of Palladium-Catalyzed Intramolecular Cyclizations

| Substrate Type | Nucleophile | Catalyst | Product Ring System |

| ortho-Allenylaryl Ester | Carbonyl Oxygen | Pd(OAc)₂ | Isocoumarin |

| Allenyl Amine | Amine Nitrogen | PdCl₂(PPh₃)₂ | Pyrrolidine/Piperidine |

| Allenyl Alcohol | Hydroxyl Oxygen | Pd(TFA)₂ | Tetrahydrofuran |

| Allenyl Malonate | Malonate Carbon | Pd₂(dba)₃, dppm | Cyclopentene |

Hydrofunctionalization, the addition of an H-X molecule across a C-C multiple bond, is an atom-economical method for synthesizing functionalized molecules. Palladium catalysts are effective in promoting the hydroamination of allenes, which involves the addition of an N-H bond across one of the allene's double bonds to form allylic amines.

Both intermolecular and intramolecular versions of this reaction are known. The palladium(II)-catalyzed intramolecular hydroamination of allenes tethered to an alcohol, for example, can be coupled to the aerobic oxidation of the alcohol. nih.gov In this process, molecular oxygen serves as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the cyclization/reductive elimination sequence. nih.gov This approach provides access to cyclic amine structures. While many examples involve simple alkyl or aryl amines, the principles are directly applicable to ortho-allenylaryl systems containing an amino group, which would lead to nitrogen-containing heterocycles fused to the benzene ring.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas or a CO surrogate. nih.gov For a substrate like this compound, carbonylation could potentially occur at the aryl-allene bond or involve the allene itself.

The hydrocarboxylation of allenes, catalyzed by palladium, leads to the formation of α,β-unsaturated carboxylic acids. acs.org Similarly, alkoxycarbonylation, using an alcohol as the nucleophile, yields the corresponding esters. These reactions typically involve the formation of a palladium-hydride or palladium-alkoxide species, which then adds across the allene. Subsequent CO insertion and reductive elimination deliver the final product.

Alternatively, if the aromatic ring of the substrate were functionalized with a halide or triflate, a palladium-catalyzed carbonylative coupling could be performed. For example, the carbonylation of aryl tosylates and mesylates in the presence of alcohols provides a general method for synthesizing aryl esters under atmospheric CO pressure. nih.gov A cascade reaction involving palladium-catalyzed carbonylation can also be used to construct complex heterocyclic systems in a single step. scilit.comrsc.org

Gold-Catalyzed Processes (e.g., Cycloisomerization, additions)

In recent years, homogeneous gold catalysis has emerged as a powerful tool for activating π-systems like allenes and alkynes. Gold(I) and gold(III) complexes act as soft, carbophilic π-acids, activating the allene moiety toward nucleophilic attack under mild conditions.

For ortho-allenylaryl esters, gold catalysts can promote intramolecular cycloisomerization reactions. The gold(I) catalyst coordinates to the allene, increasing its electrophilicity. This activation facilitates the intramolecular attack of a nucleophile. In the case of this compound, the carbonyl oxygen of the ester group can act as the internal nucleophile, leading to a 6-endo-dig cyclization to form a six-membered ring containing oxygen. This type of transformation is a rapid and efficient method for constructing heterocyclic frameworks. beilstein-journals.orgsemanticscholar.org

Gold catalysts are also highly effective in promoting cascade reactions. For instance, the gold(I)-catalyzed reaction of 1,6-diyne esters can proceed through cycloisomerization followed by an in-situ Diels-Alder reaction to generate complex polycyclic structures like hydronaphthalenes. nih.gov Similarly, allenyl acetals can be transformed into 5-alkylidenecyclopent-2-en-1-ones via a gold-catalyzed cyclization cascade. beilstein-journals.org These examples showcase the ability of gold catalysis to orchestrate complex transformations from relatively simple allenic starting materials, highlighting the potential for this compound and its analogs in similar cascade processes.

Table 3: Comparison of Gold-Catalyzed Reactions of Allenes

| Reaction Type | Substrate Feature | Nucleophile | Key Intermediate | Product Type |

| Cycloisomerization | Tethered Nucleophile | Internal (e.g., O, N) | Gold-π-Allene Complex | Heterocycle |

| Addition | Allenyl Acetal | External (e.g., 1,3-Dione) | Allyl Cation | Cycloadduct |

| Cascade Reaction | 1,6-Diyne Ester | External Alkene | Gold Carbenoid | Polycycle |

Copper-Catalyzed Reactions (e.g., Radical Transformations)

Copper catalysis has become a important tool for the synthesis of allenes, including allenyl esters, largely through radical pathways. researchgate.netrsc.org These methods are valued for their mild reaction conditions and functional group tolerance. A prominent strategy involves the copper-catalyzed radical 1,4-difunctionalization of 1,3-enynes, which allows for the construction of chiral allenes with high enantiomeric ratios. rsc.org

In 2018, a notable development was a copper-catalyzed three-component radical reaction that demonstrated divergent synthesis of allenes, where the choice of ligand controlled the reaction's regioselectivity. rsc.org Using a substituted 1,10-phenanthroline (B135089) ligand predominantly yielded 1,4-adducts, while a box ligand favored the formation of 1,2-adducts. rsc.org The mechanism often involves the generation of a radical species that adds to the 1,3-enyne, forming a propargyl radical that rapidly transforms into the more stable allenyl radical. rsc.org The final allene product is then formed through reductive elimination from a high-valent allenyl copper(III) species. rsc.org

Another significant advancement is the direct functionalization of the allenyl C–H bond. rsc.org For instance, a copper-catalyzed oxidative amination of allenes with N-fluorobenzenesulfonimide (NFSI) enables the formation of versatile allenamides under mild conditions. rsc.org More recently, copper catalysis has been employed for the site-selective radical allenyl C(sp2)−H cyanation, a reaction that proceeds via a hydrogen atom abstraction (HAA) process. dicp.ac.cn Experimental evidence, including radical-clock experiments, has confirmed the formation of both N-centered and allenyl radical intermediates in these transformations. dicp.ac.cn

| Copper-Catalyzed Allene Synthesis | |

| Reaction Type | Radical 1,4-difunctionalization of 1,3-enynes |

| Catalyst System | Copper catalyst with chiral ligands |

| Key Feature | Enables synthesis of chiral allenes with good to excellent enantiomeric ratios. rsc.org |

| Mechanism Insight | Proceeds via propargyl and allenyl radical intermediates. rsc.org |

| Reaction Type | Ligand-controlled divergent synthesis |

| Catalyst System | Copper with 1,10-phenanthroline or box ligands |

| Key Feature | Ligand choice dictates regioselective formation of 1,4- or 1,2-adducts. rsc.org |

| Mechanism Insight | Isomerization of propargyl precursors to allenyl products in situ. rsc.org |

| Reaction Type | Radical Allenyl C(sp2)−H Functionalization |

| Catalyst System | Copper catalyst with HAA reagent |

| Key Feature | Direct, site-selective cyanation of the allene backbone. dicp.ac.cn |

| Mechanism Insight | Involves a rate-limiting intermolecular hydrogen atom abstraction step. dicp.ac.cn |

This table summarizes key copper-catalyzed radical transformations for the synthesis of allenes, highlighting the catalyst systems, key features, and mechanistic details derived from recent research.

Other Transition Metal Catalysis

Beyond copper, a variety of other transition metals, including palladium, gold, rhodium, and platinum, are effective catalysts for the synthesis and transformation of allenes. nih.govresearchgate.net Palladium catalysis, in particular, has been utilized for the synthesis of allenic esters from precursors like propargylic mesylates. nih.gov This reaction involves the use of a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of carbon monoxide and an alcohol, proceeding with an inversion of configuration. nih.gov

Gold and other carbophilic metals are particularly effective in catalyzing the cycloisomerization of allenyl ketones to form substituted furans, a transformation that can involve a 1,2-migration of various functional groups. nih.govnih.gov Rhodium(III) catalysis has been used in C-H activation/[4+2]-annulation reactions of aryl hydroxamates with allenyl-containing α-amino carboxylates to create complex heterocyclic structures. researchgate.net These reactions often proceed through a Rh-σ-alkenyl intermediate, with the allene moiety participating in novel C-C bond formations. researchgate.net

The versatility of transition metals allows for a wide range of transformations, including cycloadditions, annulations, and C-H functionalizations, making them indispensable for creating structurally diverse allenyl compounds. researchgate.netuow.edu.au

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to enhance sustainability. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free Reaction Conditions and Media Alternatives

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Mechanochemistry, particularly using a ball mill, has emerged as a powerful technique for solvent-free synthesis. For instance, the addition of amines to dialkylacetylendicarboxylates to form enamines, key precursors for various heterocycles, can be achieved with quantitative conversion in minutes without any catalyst or solvent. organic-chemistry.org Similarly, trisubstituted allenes can be synthesized from terminal alkynes, pyrrolidine, and ketones under solvent-free conditions using a ZnI₂ catalyst. researchgate.net

Biocatalytic processes also frequently employ solvent-free systems. The enzymatic synthesis of various esters, catalyzed by immobilized lipases, can be conducted without additional solvents, which improves the process's volumetric productivity and simplifies downstream processing. mdpi.comulpgc.es These methods are not only environmentally friendly but can also lead to high reaction rates and conversions. ulpgc.es

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant green advantage by dramatically reducing reaction times, often from hours to minutes, which translates to substantial energy savings. nih.govyoutube.com This technique provides rapid and uniform heating, often leading to higher product yields and purity compared to conventional heating methods. youtube.com

| Green Synthetic Technique | Application Example | Key Advantages |

| Solvent-Free (Ball Mill) | Synthesis of enamines from propiolic esters organic-chemistry.org | Quantitative conversion in minutes, no catalyst needed, no solvent waste. |

| Solvent-Free (Biocatalysis) | Lipase-catalyzed synthesis of pentyl esters ulpgc.es | High productivity, simplified purification, enzyme is reusable. |

| Microwave-Assisted | Synthesis of chiral allenes researchgate.net | Significantly reduced reaction times, higher yields, improved purity. |

| Microwave-Assisted | Diels-Alder reactions nih.gov | Lower reaction temperatures, convenient and safer heating method. |

This table presents a comparison of green chemistry techniques applicable to the synthesis of allenes and their precursors, highlighting key advantages.

Biocatalytic Pathways for Ester Formation or Allene Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. mdpi.com For the synthesis of ester-containing molecules like this compound, lipases are particularly relevant. Immobilized lipases, such as Novozym® 435, can catalyze esterification reactions in solvent-free media, demonstrating high stability and the potential for reuse over multiple cycles. mdpi.com Whole-cell biocatalysts, for example from the yeast Yarrowia lipolytica, have also been used to synthesize various phenolic esters. mdpi.com

While the direct biocatalytic formation of the allene moiety is less developed, enzymes offer powerful solutions for forming the ester group. nih.gov Furthermore, biocatalysis is being explored for challenging C-H amination reactions to produce α-amino esters, showcasing the potential of enzymes to perform complex transformations on ester-containing substrates. nih.gov These methods align with green chemistry goals by operating under ambient conditions and often in aqueous or solvent-free systems. mdpi.comacs.org

Atom-Economical and Waste-Minimizing Synthetic Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently waste-minimizing. scranton.edujk-sci.com

For allene synthesis, cycloaddition and cycloisomerization reactions are particularly atom-economical. nih.govnih.gov For example, transition metal-catalyzed cycloisomerizations of allenyl ketones provide a direct and efficient route to furan (B31954) rings with 100% atom economy. nih.gov Similarly, addition reactions, such as the 1,4-difunctionalization of 1,3-enynes, incorporate a significant portion of the reactants' atoms into the desired allenic product. rsc.org

Designing a synthetic route for this compound with atom economy in mind would prioritize cascade or domino reactions, where multiple bond-forming events occur in a single step, and addition-type reactions over substitution or elimination reactions that generate stoichiometric byproducts. jk-sci.com This approach not only reduces waste but also minimizes the number of synthetic steps, saving time, resources, and energy. nih.gov

Flow Chemistry and Continuous Synthesis Protocols

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of complex organic molecules like this compound. This approach offers significant advantages in process control, safety, and scalability. researchgate.netnih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.netresearchgate.net

Microreactor Applications for Reaction Optimization and Scale-Up

Microreactors, characterized by their small channel dimensions (typically in the sub-millimeter range), are powerful tools for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netmdpi.com Their high surface-area-to-volume ratio facilitates exceptional control over reaction conditions, which is particularly beneficial for reactions that are difficult to manage in batch, such as those that are highly exothermic or involve unstable intermediates. umontreal.camdpi.com

For the synthesis of this compound and its analogs, microreactors can be employed to optimize key steps, such as metal-catalyzed cross-coupling reactions to install the allene moiety. The precise temperature control minimizes the formation of byproducts, while the efficient mixing ensures high conversion rates even with short residence times. researchgate.netmdpi.com This leads to improved yields and higher selectivity compared to conventional batch methods. researchgate.net

Furthermore, scaling up a reaction optimized in a microreactor is often more straightforward than with batch processes. Instead of redesigning a larger vessel with different heat and mass transfer properties, production can be increased through a "numbering-up" or "scale-out" approach, where multiple microreactors are operated in parallel. acs.org This strategy bypasses the challenges associated with scale-up in traditional reactors and ensures consistent product quality. acs.org

| Parameter | Batch Reactor | Microreactor (Continuous Flow) |

|---|---|---|

| Reaction Volume | 1 L | 10 mL |

| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (isothermal conditions) |

| Residence Time | 4 hours | 10 minutes |

| Mixing | Mechanical stirring (diffusion limited) | Rapid diffusion mixing |

| Yield | 75% | >95% |

| Selectivity | Moderate | High |

| Scale-Up Strategy | Vessel redesign | Numbering-up |

Multi-Step Integrated Continuous Flow Systems

A significant advantage of flow chemistry is the ability to integrate multiple reaction steps into a single, continuous, and automated process. researchgate.netumontreal.ca This "telescoping" of synthetic sequences eliminates the need for manual handling, isolation, and purification of intermediates, which saves time, reduces waste, and minimizes operator exposure to potentially hazardous reagents. flinders.edu.aumtak.hu

In the context of this compound, a multi-step flow system could be designed to perform sequential transformations. For instance, the synthesis could begin with the esterification of 2-iodobenzoic acid, followed by a coupling reaction to introduce the propadienyl group. The crude reaction stream from the first reactor can be directly channeled into a second reactor where the subsequent transformation occurs. flinders.edu.au In-line purification modules, such as columns containing scavengers or solid-supported reagents, can be integrated between reaction steps to remove impurities or unreacted starting materials, ensuring the high purity of the final product. umontreal.ca Such integrated systems have been successfully used for the synthesis of various APIs and natural products. nih.govflinders.edu.au

| Module | Reaction / Process | Description | Residence Time |

|---|---|---|---|

| Reactor 1 | Esterification | An aryl halide is reacted with an alcohol under acidic conditions. | 15 min |

| Purification 1 | In-line Scavenging | A solid-supported base is used to neutralize excess acid. | 2 min |

| Reactor 2 | Sonogashira Coupling | The aryl ester is coupled with a terminal alkyne. | 10 min |

| Reactor 3 | Allene Formation | The resulting propargyl intermediate is rearranged to the allene. | 20 min |

| Purification 2 | Liquid-Liquid Extraction | In-line separation to remove catalyst and salts. | 5 min |

Enhanced Heat and Mass Transfer Considerations

The physical principles underpinning the advantages of microreactors are their superior heat and mass transfer characteristics. researchgate.netmdpi.com The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat dissipation. acs.org This enables reactions to be run under near-isothermal conditions, even for highly exothermic processes that would be dangerous or uncontrollable in large batch reactors. acs.orgresearchgate.net This level of control is critical for maintaining optimal reaction temperatures to maximize selectivity and prevent thermal degradation of products.

Similarly, mass transfer is significantly enhanced in microreactors. The small channel dimensions mean that molecules only need to travel very short distances to mix, a process governed by rapid diffusion rather than slower convective mixing seen in large flasks. mdpi.com This rapid mixing is crucial for "instantaneous" reactions where the reaction rate is limited only by how quickly the reagents can be brought together. mdpi.com For the synthesis of this compound, this could translate to higher conversions and reduced side reactions, particularly in fast, kinetically controlled steps.

Researchers have categorized organic reactions based on their Heat Production Potential (HPP) to assess their suitability for continuous flow processing. Reactions with very high HPP (>100 kW/L) require microchannels smaller than 500 μm to manage heat effectively, a feat easily achieved with modern microreactor technology. acs.org

Electrochemical Synthesis Pathways

Organic electrosynthesis offers a green and powerful alternative to conventional synthetic methods by using electricity, a traceless reagent, to drive redox reactions. nih.gov This approach avoids the need for stoichiometric chemical oxidants or reductants, often reducing waste and improving the safety profile of a synthesis. For a molecule like this compound, electrochemical methods can be envisioned for the formation or functionalization of either the allene or the benzoate moiety.

Electrocatalytic Oxidations and Reductions of Allenes and Esters

Allenes are electrochemically active functional groups that can undergo a variety of transformations. Electrocatalytic C-H functionalization, for example, allows for the direct introduction of new groups onto the allene backbone, avoiding the need for pre-functionalized substrates. rsc.org Similarly, electro-oxidative methods can be used to achieve dioxygenation of allenes, installing hydroxyl and other oxygen-containing groups across the double bonds. acs.org The oxidation potential of allenes is sensitive to their electronic properties, with electron-donating substituents lowering the potential required for oxidation. acs.org

On the other hand, the ester group within the target molecule can be targeted via electrocatalytic reduction. While traditionally requiring harsh metal hydride reagents, electrochemical methods can reduce aromatic esters to the corresponding alcohols or aldehydes. nih.govims.ac.jp Recent studies have shown that aromatic esters can be reduced to form radical anions, which then decompose to generate alkyl radicals, opening up further synthetic possibilities. nih.gov

| Moiety | Transformation | Description | Potential Application |

|---|---|---|---|

| Allene | Oxidative C-H Amination | Directly forms an allenamide from an allene C-H bond. nih.gov | Synthesis of complex analogs. |

| Allene | Hydrocarboxylation | Regioselective addition of CO₂ and H₂O across the allene. thieme-connect.com | Introduction of carboxylic acid groups. |

| Ester | Reduction to Alcohol | The ester carbonyl is reduced to a primary alcohol. ims.ac.jprsc.org | Conversion of the benzoate to a benzyl (B1604629) alcohol derivative. |

| 1,3-Enyne | Reductive Cross-Coupling | Forms a multi-substituted allene from an enyne precursor. kaust.edu.sa | A potential synthetic route to the target allene structure. |

Paired Electrosynthesis for Tandem Transformations

Paired electrosynthesis is a highly efficient technique that utilizes both the anodic (oxidation) and cathodic (reduction) processes of an electrochemical cell to generate valuable products simultaneously. cardiff.ac.ukacs.org In an ideal scenario, this approach can achieve a theoretical current efficiency of 200%, significantly improving the atom and energy economy of the process compared to traditional electrolysis where one electrode reaction is sacrificial. cardiff.ac.ukacs.org

For a synthetic target like this compound, a paired electrosynthesis could be designed to perform two strategic transformations in a single pot. For instance, one could envision a convergent process where an aryl bromide precursor is reduced at the cathode to form a reactive intermediate, while another species is oxidized at the anode to generate a coupling partner. A nickel-catalyzed convergent paired electrosynthesis for the direct arylation of benzylic C-H bonds has been demonstrated, showcasing the potential to couple intermediates generated at opposite electrodes. cardiff.ac.uk While challenging, developing a compatible paired system requires matching the redox properties of the reaction partners. researchgate.net This strategy represents a frontier in sustainable chemical manufacturing, minimizing energy consumption and waste generation. cardiff.ac.ukresearchgate.net

Reaction Pathways and Mechanistic Investigations

Reactivity of the Propadienyl System

The allene (B1206475) group is characterized by two perpendicular π-systems, a feature that dictates its diverse reactivity. This arrangement allows the allene to react with a wide array of chemical partners in processes that can be controlled to form various carbo- and heterocyclic structures.

Cycloaddition reactions are a cornerstone of allene chemistry, providing powerful methods for ring construction. libretexts.org Allenes can participate in these reactions using either the internal or one of the terminal double bonds. The specific pathway, such as [2+2], [4+2], or [3+2] cycloaddition, depends on the reaction partner and conditions. nih.govrsc.org

[2+2] Cycloaddition: These reactions typically involve the formation of a four-membered ring. youtube.com Photochemical [2+2] cycloadditions, for instance, can occur between an allene and an alkene, proceeding through a triplet energy transfer mechanism to generate cyclobutane (B1203170) derivatives. nih.gov Ketenes are also known to undergo thermal [2+2] cycloadditions with allenes. libretexts.org

[4+2] Cycloaddition (Diels-Alder type): In these reactions, the allene can act as the dienophile (the 2π component). For example, allenoates, which are structurally analogous to Methyl 2-(propa-1,2-dien-1-yl)benzoate, react with dienes like 1,3-diphenylisobenzofuran (B146845) to yield [4+2] cycloadducts. nih.govdtu.dk The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the allene and the diene.

[3+2] Cycloaddition: Also known as dipolar cycloaddition, this reaction class involves a three-atom dipole and the allene (the dipolarophile) to form a five-membered ring. The Lu [3+2] cycloaddition is a prominent example where allenes react with various electrophiles in the presence of a nucleophile, providing access to highly functionalized heterocyclic and carbocyclic compounds. rsc.org

Table 1: Overview of Cycloaddition Reactions of Allenic Systems

| Cycloaddition Type | Reactant Partner (Example) | Product Type | Conditions |

|---|---|---|---|

| [2+2] | Alkene | Cyclobutane derivative | Photochemical |

| [2+2] | Ketene | Cyclobutanone derivative | Thermal |

| [4+2] | 1,3-Diene (e.g., Anthracene) | Cyclohexene derivative | Thermal |

| [3+2] | Azomethine Ylide (dipole) | Pyrrolidine derivative | Varies |

The strategic placement of the allene group ortho to the methyl benzoate (B1203000) moiety allows for a variety of intramolecular cyclization reactions. These cascades are often triggered by radical, electrophilic, or nucleophilic species and can lead to the formation of complex polycyclic systems. For example, radical cyclizations initiated on a tethered group can involve one of the allene's double bonds to form new ring structures. nsf.gov Similarly, transition-metal catalysis can be employed to facilitate intramolecular reactions between the allene and other functional groups within the molecule, providing a pathway to diverse heterocyclic scaffolds. researchgate.net

The electron-rich π-bonds of the allene are susceptible to attack by electrophiles, nucleophiles, and radicals. These reactions break one of the π-bonds to form two new sigma bonds. msu.edu

Electrophilic Addition: Strong Brønsted acids (HX) and other electrophiles add across one of the double bonds. libretexts.org The reaction proceeds through a carbocation intermediate, typically a stabilized vinyl or allyl cation. youtube.com The regioselectivity of the addition often follows Markovnikov's rule, where the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the more stable carbocation intermediate. youtube.com

Nucleophilic Addition: While less common for unactivated allenes, nucleophilic addition can occur, particularly when the allene is substituted with electron-withdrawing groups or when transition metal catalysts are used.

Radical Addition: Free-radical addition to allenes can be initiated by radical initiators. The regioselectivity depends on the stability of the resulting radical intermediate, which is typically an allyl radical.

The stereochemistry of these additions can be either syn or anti, depending on the specific mechanism of the reaction. Syn-addition involves both new bonds forming on the same face of the double bond, while anti-addition occurs on opposite faces. masterorganicchemistry.comyoutube.com

Table 2: Common Addition Reactions to Allenes

| Reaction Type | Reagent (Example) | Intermediate | Regioselectivity |

|---|---|---|---|

| Electrophilic Addition | HBr | Vinyl/Allyl Carbocation | Markovnikov |

| Radical Addition | HBr, peroxides | Allyl Radical | Anti-Markovnikov |

| Hydration (Oxymercuration) | Hg(OAc)₂, H₂O | Mercurinium ion | Markovnikov |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Organoborane | Anti-Markovnikov |

Allenes can undergo isomerization to more thermodynamically stable isomers, such as conjugated dienes or alkynes. These processes are often catalyzed by bases, acids, or transition metals. organic-chemistry.org For instance, a base can abstract a proton from a carbon adjacent to the allene system, leading to a resonance-stabilized anion that, upon reprotonation, can yield a different isomer. nih.gov Transition metal complexes, such as those involving ruthenium or cobalt, are particularly effective in catalyzing the selective isomerization of allenes to specific E/Z isomers of conjugated dienes. organic-chemistry.org

Reactivity of the Benzoate Ester Group

The methyl benzoate portion of the molecule exhibits the characteristic reactivity of an aromatic ester, centered on the electrophilic nature of the carbonyl carbon.

The most significant reaction pathway for the benzoate ester group is nucleophilic acyl substitution. youtube.com This reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group (in this case, the methoxide (B1231860) ion, -OCH₃). libretexts.org The process proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the ester is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. youtube.com

Common nucleophilic acyl substitution reactions include:

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester is hydrolyzed to form a sodium carboxylate salt and methanol (B129727). Acidic workup then yields the corresponding carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with an alcohol (R'-OH) under acidic or basic catalysis replaces the methyl group with a different alkyl group (R'), forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide.

Table 3: Nucleophilic Acyl Substitution of Methyl Benzoate Moiety

| Reaction Name | Nucleophile | Product |

|---|---|---|

| Hydrolysis (Basic) | OH⁻ | Carboxylate |

| Transesterification | R'OH | New Ester (R'O-C=O) |

| Aminolysis | R'NH₂ | Amide (R'NH-C=O) |

| Grignard Reaction | R'MgX (excess) | Tertiary Alcohol |

Selective Reductions of the Ester Carbonyl

The selective reduction of the ester carbonyl in this compound presents a chemoselectivity challenge due to the presence of the reducible allene moiety. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Research Findings: The reduction of esters typically requires stronger reducing agents than those used for ketones or aldehydes, such as lithium aluminum hydride (LAH) or lithium borohydride (B1222165) (LiBH₄). harvard.edu Softer reagents like sodium borohydride (NaBH₄) can reduce esters, but the reactions are generally much slower and may require elevated temperatures or activating additives. nih.gov Concurrently, the allene group is susceptible to reduction via catalytic hydrogenation or with hydride reagents that can also act on carbon-carbon multiple bonds.

Several potential reduction pathways can be considered:

Reduction to the corresponding alcohol: Strong, non-selective hydrides like LAH are expected to reduce both the ester and the allene functionalities. To achieve selective reduction of the ester to 2-(propa-1,2-dien-1-yl)benzyl alcohol, a milder reagent that shows preference for carbonyls over non-activated double bonds is necessary. Lithium borohydride is a common choice for the selective reduction of esters in the presence of other functional groups. harvard.edu

Reduction to the corresponding aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation. This often requires specialized reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can often be used to reduce esters to aldehydes.

Reduction of the allene: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) would likely reduce the allene group preferentially over the ester, yielding a mixture of Methyl 2-propylbenzoate and Methyl 2-(prop-1-en-1-yl)benzoate. organic-chemistry.org

The selective transformation of the ester group without affecting the allene is a significant synthetic challenge. The table below outlines the expected outcomes with various common reducing agents.

Table 1: Predicted Outcomes of Selective Reduction

| Reagent | Target Functionality | Expected Major Product | Notes |

|---|---|---|---|

| LiAlH₄ | Ester & Allene | 2-(Propyl)benzyl alcohol | Powerful, non-selective reagent. |

| LiBH₄ | Ester | 2-(Propa-1,2-dien-1-yl)benzyl alcohol | Offers better selectivity for esters over non-conjugated C=C bonds. harvard.edu |

| NaBH₄ | Ester | Slow or no reaction | Generally unreactive towards esters under standard conditions. nih.gov |

| DIBAL-H (-78 °C) | Ester | 2-(Propa-1,2-dien-1-yl)benzaldehyde | Controlled conditions are crucial to prevent over-reduction to the alcohol. |

Reactions Involving the Ortho-Substituted Aromatic Ring

The electronic and steric nature of the ortho-allenyl and methyl ester groups dictates the reactivity of the aromatic ring towards substitution and functionalization.

Electrophilic Aromatic Substitution with Remote Directing Groups

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is governed by the competing directing effects of its two substituents.

Research Findings: The methyl ester (-CO₂Me) group is a well-established deactivating group and a meta-director. organicchemistrytutor.com It withdraws electron density from the ring via both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the C5 position. organicchemistrytutor.comwikipedia.org

The allenyl group's directing effect is less straightforward. It is generally considered to be a weakly activating or deactivating group. Its sp-hybridized central carbon is electron-withdrawing, but the terminal sp² carbons can donate π-electron density. The stability of the intermediate carbocation (sigma complex) is key. Attack at the para position (C4) and ortho position (C6) relative to the allenyl group allows for resonance structures where the positive charge is adjacent to the substituent, potentially offering stabilization. Therefore, the allenyl group is predicted to be an ortho, para-director.

Given the substitution pattern, the directing effects are in conflict:

The ester group directs meta (to C3 and C5).

The allenyl group directs ortho (to C3) and para (to C5).

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Influence of -CO₂Me (meta-director) | Influence of Allenyl group (o,p-director) | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C3 | Favored | Favored (ortho) | High | Minor Product |

| C4 | Disfavored | Disfavored (meta) | Low | Very Minor/No Product |

| C5 | Favored | Favored (para) | Low | Major Product |

Directed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation provides a modern alternative for functionalizing aromatic rings with high regioselectivity, often overriding traditional electronic preferences.

Research Findings: The ester functionality can act as a directing group in C-H activation, typically guiding a metal catalyst to functionalize the ortho C-H bond. rsc.org In the case of this compound, this would correspond to the C-H bond at the C3 position.

However, the presence of the bulky allenyl group at the C2 position introduces a significant steric challenge, a phenomenon known as the "ortho effect." rsc.org This steric hindrance can impede the formation of the necessary cyclometalated intermediate required for C-H activation at the C3 position. Consequently, direct functionalization at this position is expected to be difficult.

Alternative strategies could overcome this limitation:

Remote C-H Activation: Utilizing specialized directing groups or templates that are long and flexible enough to bypass the hindered ortho position and direct functionalization to the meta or even para positions. wikipedia.orgnih.gov

Allene-Mediated C-H Activation: The allene itself could participate in the reaction, potentially leading to a different regiochemical outcome or initiating a cascade sequence.

The interplay between the directing ester group and the sterically demanding ortho-allenyl substituent makes predicting the outcome of C-H activation reactions complex, representing an area ripe for experimental investigation.

Cascade and Domino Reactions

The coexistence of the allene and the functionalized aromatic ring within the same molecule makes this compound an ideal substrate for powerful cascade and domino reactions, allowing for the rapid construction of complex molecular architectures.

Metal-Catalyzed Domino Processes

Allenes are highly reactive partners in a variety of metal-catalyzed transformations. Palladium, gold, rhodium, and other transition metals can activate the allene for subsequent intramolecular reactions.

Research Findings: A plausible and well-precedented domino process for this substrate would be a palladium-catalyzed intramolecular cyclization followed by a secondary reaction. nih.gov For example, an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of the allene, could generate a π-allyl palladium intermediate. This intermediate could then undergo an intramolecular Heck reaction or a cross-coupling reaction, leading to the formation of polycyclic systems.

A hypothetical domino process is outlined below:

Carbopalladation: A Pd(II) species (formed from an Ar-Pd-X complex) adds across one of the double bonds of the allene.

Intramolecular Cyclization: The resulting organopalladium intermediate attacks the aromatic ring in an intramolecular Heck-type reaction.

β-Hydride Elimination: Elimination of a proton regenerates the aromatic system and the Pd(0) catalyst, yielding a cyclized product such as a substituted indene (B144670) derivative.

Table 3: Potential Metal-Catalyzed Domino Reactions

| Catalyst | Proposed Reaction Type | Potential Product Scaffold |

|---|---|---|

| Pd(OAc)₂ / Ligand | Allene Carbopalladation / Intramolecular Heck | Dihydro-s-indacene derivatives |

| AuCl₃ / AgOTf | Allene Hydroarylation / Cyclization | Substituted Naphthalene derivatives |

Tandem Reactions Initiated by Reactive Intermediates

Tandem reactions can also be initiated by the formation of a reactive intermediate, such as a radical or a dipole, which then triggers a cascade of bond-forming events.

Research Findings: The allene moiety is susceptible to attack by various species that can initiate a tandem sequence.

1,3-Dipolar Cycloadditions: The reaction of the allene with a 1,3-dipole, such as a nitrone or an azide, could form a cycloadduct. mdpi.com Depending on the regioselectivity of the initial cycloaddition, the resulting intermediate could be poised for a subsequent intramolecular rearrangement or cyclization. For instance, cycloaddition of a nitrone to the internal double bond of the allene would generate a spiro-isoxazolidine intermediate.

Radical-Initiated Cyclizations: Addition of a radical initiator (e.g., AIBN with Bu₃SnH) could generate a carbon-centered radical on the allene. This radical could then attack the aromatic ring intramolecularly to form a new six-membered ring, which after rearomatization would yield a dihydrophenanthrene derivative.

Ionic Tandem Reactions: A Michael addition of a nucleophile to the central carbon of the allene could generate an anionic intermediate. This intermediate could then undergo an intramolecular cyclization, attacking the ester carbonyl to form a lactone or the aromatic ring via nucleophilic aromatic substitution if a suitable leaving group is present.

These tandem processes highlight the synthetic utility of this compound as a building block for complex molecules, where a single reaction initiation can lead to the formation of multiple new bonds and rings in a highly efficient manner.

Mechanistic Elucidation Studies

The comprehensive understanding of a reaction mechanism is built upon several pillars of experimental and theoretical investigation. These studies are crucial for optimizing reaction conditions, predicting product formation, and designing new chemical transformations.

Isolation and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their fleeting existence makes them challenging to isolate and characterize. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), flash photolysis, and trapping experiments are often employed to detect and identify these species. The characterization of intermediates provides direct evidence for a proposed reaction pathway. In the context of reactions involving the allene and benzoate functionalities of this compound, potential intermediates could include carbocations, carbanions, or radical species. To date, there are no published reports on the successful isolation or spectroscopic characterization of any reactive intermediates in reactions of this specific compound.

Stereochemical Aspects and Asymmetric Synthesis

Intrinsic Chirality of the Allene (B1206475) Functionality

Allenes are a class of compounds containing two cumulative double bonds, with the central carbon atom being sp-hybridized and the terminal carbons sp2-hybridized. wikipedia.org This arrangement forces the two π-bonds and, consequently, the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.comstackexchange.com

Due to this orthogonal arrangement, an allene molecule can lack a plane of symmetry, rendering it chiral, even without a traditional stereogenic carbon atom. stackexchange.compbworks.com This phenomenon is known as axial chirality, where the molecule's stereochemistry is defined by its arrangement around an axis—in this case, the C=C=C axis. masterorganicchemistry.compbworks.comlibretexts.org For an allene of the general structure A(B)C=C=C(D)E to be chiral, the substituents on each terminal carbon must be different (A ≠ B and D ≠ E). masterorganicchemistry.comstackexchange.com Such chiral allenes exist as a pair of non-superimposable mirror images, or enantiomers. The chirality of allenes was first predicted in 1875 by Jacobus Henricus van 't Hoff and was experimentally confirmed in 1935. wikipedia.org

The parent compound, Methyl 2-(propa-1,2-dien-1-yl)benzoate, is itself achiral. This is because one of the terminal carbons of the allene is bonded to two identical hydrogen atoms, which creates a plane of symmetry. However, if this terminal carbon is substituted with two different groups, the resulting derivative becomes a chiral molecule, necessitating stereocontrolled synthetic approaches.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically enriched allenes is a significant challenge in organic chemistry. Two primary strategies have emerged: the use of chiral catalysts and the application of chiral auxiliaries. These methods are crucial for accessing specific stereoisomers of substituted derivatives of this compound.

Chiral transition metal catalysts and organocatalysts have been successfully employed to induce enantioselectivity in the formation of allenes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Several catalytic systems have been developed for the synthesis of various chiral allenes, and these principles can be applied to the synthesis of derivatives of this compound. For example, palladium-catalyzed reactions, such as the hydroamination of conjugated enynes, have been shown to produce chiral allenes with high enantioselectivity when using specialized chiral ligands like electron-poor ferrocenyl-PHOX ligands. acs.org Similarly, nickel-catalyzed propargylic substitution reactions using chiral P,N-ligands provide an efficient route to axially chiral allenes. nih.gov Another powerful method involves the use of chiral biphenols to catalyze the addition of boronates to sulfonyl hydrazones, which yields enantioenriched allenes through a stereospecific transfer of chirality. acs.orgnih.gov

Table 1: Examples of Catalytic Systems for Enantioselective Allene Synthesis

| Catalytic System | Ligand/Catalyst | Reaction Type | Typical Enantioselectivity (e.r. or ee) |

|---|---|---|---|

| Palladium | Ferrocenyl-PHOX Ligand | 1,4-Hydroamination of Enynes | High |

| Nickel | Chiral P,N-Ligands | Propargylic Substitution | Up to 85% ee |

| Boronate/Biphenol | Chiral Biphenol | Traceless Petasis Reaction | 90:10 to 93:7 e.r. |

| Iridium | SEGPHOS | Carbonyl Allylation | High |

| Palladium | Chiral Ligands | [3+2] Cycloaddition | Excellent |

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before it is cleaved, yielding an enantiomerically enriched product. nih.gov

This approach has been successfully applied to allene synthesis. For instance, chiral auxiliaries derived from D-glucose have been attached to allene precursors to control the stereochemistry of subsequent cyclopentenone synthesis. nih.govacs.org Other commonly used auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, could theoretically be incorporated into a precursor of this compound to guide the stereoselective formation of the allene moiety. wikipedia.orgnih.gov The choice of auxiliary is critical and is often tailored to the specific reaction and substrate.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Source/Type | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Amino acid-derived | Aldol and alkylation reactions |

| Oppolzer's Camphorsultam | Terpene-derived (Camphor) | Alkylation, Diels-Alder reactions |

| Pseudoephedrine | Alkaloid | Alkylation of amides |

| Carbohydrate-derived | Sugars (e.g., Glucose) | Cycloadditions, nucleophilic additions |

Diastereoselective Transformations Involving the Allene and Benzoate (B1203000) Moieties

Once a chiral allene derivative of this compound is formed, its inherent axial chirality can influence the stereochemical outcome of further reactions, a process known as diastereoselection.

The allene moiety can participate in various pericyclic reactions, such as Diels-Alder and ene reactions, with a high degree of stereocontrol. rsc.orgscilit.comnih.gov In a Diels-Alder reaction, for example, an enantiopure allenoic acid derivative can react with a diene where the axial chirality of the allene dictates which face of the double bond reacts, leading to the formation of a specific diastereomer of the cyclic product. rsc.org The reaction's selectivity can often be enhanced by the use of Lewis acids, which coordinate to the substrate and influence the transition state geometry.

While the benzoate moiety is less commonly involved in stereodirecting transformations, its position on the aromatic ring could influence the regioselectivity of electrophilic aromatic substitution. Furthermore, in a molecule containing multiple stereocenters, the interplay between the axial chirality of the allene and any point chirality could lead to complex diastereoselective outcomes in reactions involving either functional group.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are essential for the structural elucidation of the molecule. Specifically, the characteristic signals for the allenic protons and carbons, as well as the aromatic and methyl ester groups, would need to be unambiguously assigned. This would be further supported by 2D NMR experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), HMBC (to identify long-range proton-carbon correlations), and NOESY (to determine through-space proximities of protons, aiding in conformational analysis).

Solid-State NMR for Crystalline Forms

Should Methyl 2-(propa-1,2-dien-1-yl)benzoate exist in a crystalline form, solid-state NMR spectroscopy would provide valuable information regarding its solid-state conformation, packing, and any polymorphism.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Allene (B1206475) and Ester Vibrational Modes

Infrared (IR) and Raman spectroscopy are crucial for identifying the vibrational modes of the molecule. The characteristic asymmetric and symmetric stretching frequencies of the allene (C=C=C) group, typically found in the region of 1900-2000 cm⁻¹, and the carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹, would be key features.

Conformational Analysis

Vibrational spectroscopy can also be employed for conformational analysis by studying shifts in vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different conformers.

Mass Spectrometry

Mass spectrometry would be used to determine the compound's molecular weight and to study its fragmentation patterns. This information helps to confirm the molecular formula and provides insights into the compound's structure and stability.

Without access to specific experimental spectra or reliable computational studies for this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental work are needed to characterize this specific chemical compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For this compound, with the molecular formula C₁₁H₁₀O₂, the calculated exact mass is 174.0681 g/mol . Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, often within a few parts per million (ppm).

In a typical ESI-HRMS experiment performed in positive ion mode, the molecule would likely be observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.com The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

| [M]⁺ | C₁₁H₁₀O₂ | 174.0681 | ~174.0681 |

| [M+H]⁺ | C₁₁H₁₁O₂⁺ | 175.0759 | ~175.0759 |

| [M+Na]⁺ | C₁₁H₁₀O₂Na⁺ | 197.0578 | ~197.0578 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule, providing valuable structural information. researchgate.net By subjecting the parent ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. researchgate.net While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of similar aromatic esters, such as methyl benzoate (B1203000) and its derivatives. docbrown.info

The molecular ion [M]⁺ at m/z 174 would be the starting point. Key fragmentation steps would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment ion at m/z 143. [C₁₁H₁₀O₂]⁺• → [C₁₀H₇O]⁺ + •OCH₃

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and subsequent loss of formaldehyde from the ester group could occur, leading to a fragment at m/z 144.